molecular formula C9H9IN2 B1321078 1,6-Dimethyl-3-iodo-1H-indazole CAS No. 1257535-50-4

1,6-Dimethyl-3-iodo-1H-indazole

Cat. No. B1321078
M. Wt: 272.09 g/mol
InChI Key: PPFSZQGRATXJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-3-iodo-1H-indazole is a chemical compound with the molecular weight of 272.09 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of indazoles, including 1,6-Dimethyl-3-iodo-1H-indazole, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-3-iodo-1H-indazole can be represented by the InChI code 1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

1,6-Dimethyl-3-iodo-1H-indazole is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 272.09 .

Scientific Research Applications

    Antihypertensive Applications

    • Indazole structures are used in the development of antihypertensive drugs .

    Anticancer Applications

    • Indazole structures are also used in the development of anticancer drugs .

    Antidepressant Applications

    • Indazole compounds are used in the development of antidepressants .

    Anti-inflammatory Applications

    • Indazole structures are used in the development of anti-inflammatory drugs .

    Antibacterial Applications

    • Indazole compounds are used in the development of antibacterial drugs .

    Treatment of Respiratory Diseases

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

    Synthesis of Heterocyclic Compounds

    • Indazoles are used in the synthesis of 1H- and 2H-indazoles .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

    Functional Molecules in Everyday Applications

    • Substituted imidazoles, which are key components to functional molecules, are used in a variety of everyday applications .

    IDO1 and Cytotoxic Agents

    • Indazole is used as the core structure for the rational design of new IDO1- and cytotoxic agents .

    Synthesis of Heterocyclic Compounds

    • Indazoles are used in the synthesis of 1H- and 2H-indazoles .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • The outcomes of these applications would be measured in terms of their efficacy in synthesizing the desired indazoles, with specific results depending on the individual synthetic scheme and its optimization .

    Functional Molecules in Everyday Applications

    • Substituted imidazoles, which are key components to functional molecules, are used in a variety of everyday applications .
    • The methods of application would depend on the specific functional molecule and its use .
    • The outcomes would be measured in terms of the functional molecule’s efficacy in its intended application, with specific results depending on the individual molecule and its use .

    IDO1 and Cytotoxic Agents

    • Indazole is used as the core structure for the rational design of new IDO1- and cytotoxic agents .
    • The methods of application would depend on the specific agent and its intended use .
    • The outcomes would be measured in terms of the agent’s efficacy in its intended application, with specific results depending on the individual agent and its use .

Safety And Hazards

The safety information for 1,6-Dimethyl-3-iodo-1H-indazole includes the following hazard statements: H315, H319, H335 . The precautionary statements include P271, P261, P280 .

properties

IUPAC Name

3-iodo-1,6-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFSZQGRATXJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303212
Record name 3-Iodo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-3-iodo-1H-indazole

CAS RN

1257535-50-4
Record name 3-Iodo-1,6-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.